Cas no 325987-68-6 ((1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate)

(1,3-Benzothiazol-2-yl)methyl 4-cyanobenzoate is a specialized organic compound featuring a benzothiazole moiety linked to a 4-cyanobenzoate ester group. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry applications, particularly as an intermediate in the development of heterocyclic compounds, pharmaceuticals, or agrochemicals. The presence of both the electron-withdrawing cyano group and the benzothiazole ring enhances its utility in coupling reactions or as a precursor for further derivatization. Its well-defined molecular architecture ensures consistent performance in targeted synthesis, while its stability under standard conditions facilitates handling and storage. Researchers may find it useful in designing novel bioactive molecules or advanced materials.
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate structure
325987-68-6 structure
Product name:(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
CAS No:325987-68-6
MF:C16H10N2O2S
Molecular Weight:294.327802181244
CID:5914333
PubChem ID:2381148

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate 化学的及び物理的性質

名前と識別子

    • (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
    • HMS1413N11
    • AKOS001210483
    • Z18372003
    • SR-01000005123
    • SR-01000005123-1
    • IFLab1_000649
    • 325987-68-6
    • benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate
    • IDI1_008868
    • 1,3-benzothiazol-2-ylmethyl 4-cyanobenzoate
    • F0193-0080
    • Benzoic acid, 4-cyano-, 2-benzothiazolylmethyl ester
    • インチ: 1S/C16H10N2O2S/c17-9-11-5-7-12(8-6-11)16(19)20-10-15-18-13-3-1-2-4-14(13)21-15/h1-8H,10H2
    • InChIKey: JEFREUIMXXYHMH-UHFFFAOYSA-N
    • SMILES: C(OCC1=NC2=CC=CC=C2S1)(=O)C1=CC=C(C#N)C=C1

計算された属性

  • 精确分子量: 294.04629874g/mol
  • 同位素质量: 294.04629874g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 425
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.2Ų
  • XLogP3: 3.5

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 505.8±35.0 °C(Predicted)
  • 酸度系数(pKa): 0.22±0.10(Predicted)

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0193-0080-10mg
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
10mg
$79.0 2023-08-13
Life Chemicals
F0193-0080-40mg
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
40mg
$140.0 2023-08-13
Life Chemicals
F0193-0080-25mg
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
25mg
$109.0 2023-08-13
Life Chemicals
F0193-0080-10μmol
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
10μmol
$69.0 2023-08-13
Life Chemicals
F0193-0080-15mg
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
15mg
$89.0 2023-08-13
Life Chemicals
F0193-0080-2μmol
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
2μmol
$57.0 2023-08-13
Life Chemicals
F0193-0080-5μmol
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F0193-0080-20μmol
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
20μmol
$79.0 2023-08-13
Life Chemicals
F0193-0080-2mg
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F0193-0080-1mg
(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate
325987-68-6 90%+
1mg
$54.0 2023-08-13

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate 関連文献

(1,3-benzothiazol-2-yl)methyl 4-cyanobenzoateに関する追加情報

The Compound CAS No. 325987-68-6: (1,3-Benzothiazol-2-yl)methyl 4-Cyanobenzoate

(1,3-Benzothiazol-2-yl)methyl 4-cyanobenzoate is a compound with the CAS registry number 325987-68-6. This compound is a derivative of benzothiazole and benzoic acid, showcasing a unique combination of structural features that make it a subject of interest in various scientific domains. The benzothiazole moiety, known for its aromatic stability and versatile reactivity, is coupled with the cyano group in the benzoate ester, introducing additional electronic and steric properties to the molecule. This combination renders the compound suitable for applications in materials science, pharmaceuticals, and advanced chemical synthesis.

Recent studies have highlighted the potential of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate as a precursor in the synthesis of advanced materials. Researchers have explored its role in the development of novel polymers and organic semiconductors. The cyano group's electron-withdrawing nature enhances the molecule's ability to participate in conjugation, which is crucial for applications in optoelectronics. Furthermore, the benzothiazole ring's inherent fluorescence properties have been leveraged in sensing applications, where this compound serves as a sensitive probe for detecting specific analytes in complex environments.

In the field of pharmacology, CAS No. 325987-68-6 has been investigated for its potential as a drug delivery agent. The compound's ability to form stable ester linkages makes it an attractive candidate for designing prodrugs that can be activated under specific physiological conditions. Recent findings suggest that this compound can enhance drug solubility and bioavailability without compromising therapeutic efficacy.

The synthesis of (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of benzothiazole derivatives and subsequent esterification with 4-cyanobenzoic acid. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for high-performance applications.

From an environmental standpoint, studies on the degradation pathways of CAS No. 325987-68-6 have provided insights into its eco-friendliness. Under aerobic conditions, the compound undergoes hydrolysis to yield biodegradable byproducts, reducing its environmental footprint. This characteristic aligns with current trends toward sustainable chemistry practices.

In conclusion, (1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate (CAS No. 325987-68-6) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structural features and favorable chemical properties continue to drive innovative research directions, solidifying its position as a valuable tool in contemporary chemical science.

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